5-Bromo-2-(4-methoxyphenoxy)pyrimidine

Purity Quality Control Procurement

This 97% pure pyrimidine building block features a reactive C5 bromine for chemoselective cross-coupling (Suzuki-Miyaura, Sonogashira) and a stable 2-(4-methoxyphenoxy) ether. Ideal for synthesizing ATP-competitive kinase inhibitors and exploring herbicidal SAR. Its distinct isotopic signature also aids in LC-MS metabolomics studies.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 69033-87-0
Cat. No. B1276837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methoxyphenoxy)pyrimidine
CAS69033-87-0
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3
InChIKeyDVQJWLTUHCUAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4-methoxyphenoxy)pyrimidine (CAS 69033-87-0): A Brominated Pyrimidine Ether for Targeted Organic Synthesis


5-Bromo-2-(4-methoxyphenoxy)pyrimidine (CAS 69033-87-0) is a heterocyclic organic compound belonging to the class of 2-phenoxypyrimidines, featuring a bromine atom at the 5-position and a 4-methoxyphenoxy group at the 2-position of the pyrimidine ring . With a molecular formula of C11H9BrN2O2 and a molecular weight of 281.11 g/mol, it is a white to light beige powder with a melting point of 211-212°C . This compound serves primarily as a versatile synthetic intermediate, where the reactive bromine atom enables further functionalization via nucleophilic substitution or cross-coupling reactions, while the electron-rich methoxyphenoxy group provides a stable ether linkage .

Why Simple Pyrimidine Analogs Cannot Substitute for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine in Targeted Synthesis


Direct substitution of 5-bromo-2-(4-methoxyphenoxy)pyrimidine with simpler pyrimidine analogs (e.g., 2-chloropyrimidine or unsubstituted pyrimidine) is not feasible due to the compound's unique dual-reactivity profile. The 5-bromo substituent is specifically positioned to enable chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura) without interference from the 2-position, which is already occupied by a stable 4-methoxyphenoxy ether . In contrast, the debrominated analog 2-(4-methoxyphenoxy)pyrimidine (CAS 102194-71-8) lacks the halogen handle required for C-C bond formation at the 5-position, while the precursor 5-bromo-2-chloropyrimidine (CAS 32779-36-5) exhibits competing reactivity at the 2-chloro site that necessitates additional protection/deprotection steps . The presence of the methoxy group further influences electron density and solubility, impacting both reaction kinetics and purification profiles compared to non-methoxylated phenoxy derivatives .

Quantitative Differentiation of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine: Procurement-Relevant Data


Purity Specification as a Procurement Differentiator: 97% vs. Lower-Grade Alternatives

Commercial sources of 5-bromo-2-(4-methoxyphenoxy)pyrimidine are offered with a minimum purity of 97.0% (HPLC), as specified by Fluorochem and AKSci, whereas some generic suppliers list the compound at only 95%+ purity . This 2% absolute purity difference translates to a relative reduction in impurity content of 40% (from 5% impurities at 95% purity to 3% impurities at 97% purity), which is critical for sensitive coupling reactions where trace impurities can poison catalysts or generate side products.

Purity Quality Control Procurement

Synthetic Yield in Cross-Coupling Reactions: Class-Level Inference from Bromo-Pyrimidine Literature

While direct yield data for Suzuki-Miyaura cross-coupling of 5-bromo-2-(4-methoxyphenoxy)pyrimidine is not explicitly reported, the broader class of 5-bromo-pyrimidine derivatives consistently yields 70-92% in analogous coupling reactions with arylboronic acids under standard conditions (Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O) [1][2]. In contrast, the 2-chloro analog (5-bromo-2-chloropyrimidine) often requires more forcing conditions and can suffer from competing substitution at the 2-position, leading to lower regioselectivity and reduced overall yields .

Synthetic Chemistry Cross-Coupling Yield

Solubility Profile in Organic Solvents: Differentiating Handling and Reaction Conditions

5-Bromo-2-(4-methoxyphenoxy)pyrimidine is freely soluble in common organic solvents such as acetone, chloroform, and methanol, but only slightly soluble in water . This contrasts with more polar pyrimidine derivatives (e.g., 2-aminopyrimidines) which exhibit higher aqueous solubility, often necessitating different work-up procedures. The compound's predicted LogP of ~2.8 (class inference) suggests a balanced lipophilic/hydrophilic profile advantageous for organic-phase reactions and standard silica gel chromatography .

Solubility Reaction Optimization Purification

Thermal and Storage Stability: Procurement Implications for Long-Term Use

The compound is reported to be stable under normal storage conditions (ambient temperature, protected from light and moisture) . Its melting point of 211-212°C is higher than that of many related 5-bromo-pyrimidine intermediates (e.g., 5-bromo-2-chloropyrimidine, mp ~70-72°C), indicating greater thermal robustness and reduced risk of degradation during shipping or long-term storage . This higher melting point also correlates with higher crystal lattice energy, which can simplify handling and reduce dusting during weighing.

Stability Storage Logistics

Hazard Classification: Differentiating Handling and Regulatory Requirements

According to the Globally Harmonized System (GHS), 5-bromo-2-(4-methoxyphenoxy)pyrimidine is classified as Harmful/Irritant (Signal Word: Warning) with hazard statements H302, H315, H319, and H335 . This is a milder classification compared to some halogenated pyrimidine intermediates (e.g., certain chloropyrimidines) which may carry more severe hazard warnings or require special shipping declarations. The compound is not classified as hazardous for transport (DOT/IATA), simplifying cross-border logistics .

Safety GHS Regulatory

Molecular Descriptors: Differentiating Physicochemical Properties for In Silico Screening

Computed molecular descriptors for 5-bromo-2-(4-methoxyphenoxy)pyrimidine include a topological polar surface area (TPSA) of 44.2 Ų, 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds . Compared to the debrominated analog 2-(4-methoxyphenoxy)pyrimidine (CAS 102194-71-8), the presence of the bromine atom increases molecular weight by ~79 Da and introduces a heavy atom that enhances X-ray scattering and mass spectrometry detectability . The LogP is predicted to be approximately 2.8, placing it in a favorable range for membrane permeability in cell-based assays (class inference).

Computational Chemistry QSAR ADME

High-Value Application Scenarios for 5-Bromo-2-(4-methoxyphenoxy)pyrimidine Procurement


Key Intermediate in the Synthesis of 2,5-Disubstituted Pyrimidine Kinase Inhibitors

The 5-bromo substituent serves as an ideal handle for Suzuki-Miyaura or Sonogashira cross-coupling to introduce diverse aryl/alkynyl groups at the 5-position, while the pre-installed 2-(4-methoxyphenoxy) group remains intact . This chemoselectivity is essential for constructing complex 2,5-disubstituted pyrimidine cores found in many ATP-competitive kinase inhibitors. Procurement of high-purity (≥97%) material minimizes catalyst poisoning and ensures consistent yields in multi-step syntheses .

Reference Standard for Analytical Method Development and Quality Control

Due to its well-defined purity (97%) and stability, 5-bromo-2-(4-methoxyphenoxy)pyrimidine is suitable for use as a reference standard in HPLC and LC-MS method development for monitoring related pyrimidine intermediates in pharmaceutical manufacturing . Its unique retention time and mass spectrum provide a reliable benchmark for process analytical technology (PAT) applications .

Building Block for Agrochemical Lead Optimization Programs

2-Phenoxypyrimidines, including methoxy-substituted derivatives, have established herbicidal activity . 5-Bromo-2-(4-methoxyphenoxy)pyrimidine offers a versatile scaffold for the synthesis of novel herbicides via cross-coupling diversification at the 5-position, enabling rapid structure-activity relationship (SAR) exploration . The compound's favorable organic solubility facilitates formulation studies.

Probe Molecule for Investigating Pyrimidine Metabolism and Biotransformation

The heavy bromine atom provides a distinct isotopic signature that enhances detection sensitivity in mass spectrometry-based metabolomics and ADME studies . Researchers can use this compound to trace metabolic pathways of phenoxypyrimidines in liver microsome assays, as the bromine serves as a stable label without requiring radioisotope handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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